6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Description
6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of chloro, fluoro, and methoxycarbonyl substituents on a benzoic acid framework
Properties
IUPAC Name |
2-chloro-6-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-7-8(5-6-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZYLUCNZATFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691571 | |
| Record name | 3-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-29-1 | |
| Record name | 3-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro substituents on the aromatic ring.
Esterification: Formation of the methoxycarbonyl group.
Coupling Reactions: Use of Suzuki–Miyaura coupling to form the biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction can modify the carboxylic acid group.
Scientific Research Applications
6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological molecules. The methoxycarbonyl group can also play a role in modulating its chemical properties and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
2-Chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of methoxycarbonyl.
Uniqueness
6-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and methoxycarbonyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
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